N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide (CAS 921839-59-0) is a synthetic small molecule belonging to the pyridazine sulfonamide class, characterized by a pyridazine core substituted at the 6-position with an ethylsulfonyl group and linked via a para-phenyl bridge to an isobutyramide moiety. Its molecular formula is C₁₆H₁₉N₃O₃S with a molecular weight of 333.4 g/mol.

Molecular Formula C16H19N3O3S
Molecular Weight 333.41
CAS No. 921839-59-0
Cat. No. B2626585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide
CAS921839-59-0
Molecular FormulaC16H19N3O3S
Molecular Weight333.41
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C(C)C
InChIInChI=1S/C16H19N3O3S/c1-4-23(21,22)15-10-9-14(18-19-15)12-5-7-13(8-6-12)17-16(20)11(2)3/h5-11H,4H2,1-3H3,(H,17,20)
InChIKeyKVFYDCMPMWEPQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide (CAS 921839-59-0): Core Chemical Identity and Physicochemical Profile


N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide (CAS 921839-59-0) is a synthetic small molecule belonging to the pyridazine sulfonamide class, characterized by a pyridazine core substituted at the 6-position with an ethylsulfonyl group and linked via a para-phenyl bridge to an isobutyramide moiety. Its molecular formula is C₁₆H₁₉N₃O₃S with a molecular weight of 333.4 g/mol . This compound serves as a versatile building block in medicinal chemistry programs targeting kinase inhibition, carbonic anhydrase modulation, and CFTR-related ion transport pathways, where the ethylsulfonyl-pyridazine scaffold provides crucial hydrogen-bonding and steric interactions within ATP-binding pockets and sulfonamide-recognition sites [1][2].

Kinase inhibitor fragment-based SAR: Pyridazine sulfonamide scaffold suitable for exploring ATP-pocket steric and hydrogen-bonding interactions.
Sulfonamide enzyme selectivity profiling: Ethylsulfonyl pharmacophore supports hydrophobic pocket mapping in carbonic anhydrase or CFTR-related ion transport studies.
α-Branched amide conformational probe: Isobutyramide group enables steric constraint studies to differentiate binding modes from linear amide analogs.

Structural Determinants of Functional Specificity in N-(4-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide: Why Analogs Cannot Be Automatically Interchanged


Within the pyridazine sulfonamide chemical space, relatively minor structural modifications—such as altering the sulfonyl alkyl chain length, repositioning the phenyl bridge from para to meta, or substituting the isobutyramide group with linear or cyclic amides—can profoundly shift target selectivity, binding kinetics, and physicochemical properties including solubility and metabolic stability [1]. The ethylsulfonyl group of CAS 921839-59-0 occupies a steric and lipophilic niche that differs measurably from methylsulfonyl analogs, while the α-branched isobutyramide confers distinct conformational constraints compared to its linear butyramide counterpart (CAS 1005294-54-1) . These structural features directly influence the compound's utility in structure-activity relationship (SAR) exploration and its suitability as a probe for sulfonamide-binding enzyme pockets where precise steric complementarity is critical [2]. Procurement decisions that treat this compound as interchangeable with close analogs risk introducing uncontrolled variables into SAR studies, potentially leading to misleading structure-activity conclusions.

Sulfonyl chain length alters lipophilicity and steric fit
Replacing the ethylsulfonyl group with a methylsulfonyl analog may shift target complementarity and hydrophobic sub-pocket engagement; class-level SAR indicates measurable clogP and van der Waals differences.
Amide branching restricts conformational space
Linear butyramide (CAS 1005294-54-1) lacks the α-branched steric hindrance of isobutyramide, potentially altering binding pose distributions and selectivity profiles; may not reproduce SAR trends observed with the branched congener.
Para-to-meta regiochemistry changes molecular geometry
A meta-phenyl bridge introduces a kinked topology that may not span recognition sites optimized for linear para-substituted ligands; direct substitution risks misleading structure-activity conclusions.

Quantitative Differentiation Evidence for N-(4-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide vs. Closest Structural Analogs


Amide Branching Differentiation: Isobutyramide (CAS 921839-59-0) vs. Linear Butyramide Analog (CAS 1005294-54-1)

The target compound features an α-branched isobutyramide group (-NH-CO-CH(CH₃)₂), whereas the closest commercially cataloged analog (CAS 1005294-54-1) bears a linear butyramide group (-NH-CO-CH₂-CH₂-CH₃) . The isobutyramide branching introduces steric hindrance near the amide carbonyl, reducing conformational flexibility and altering hydrogen-bonding geometry with target protein residues. In kinase inhibitor development, α-branched amides have been shown to improve selectivity profiles by restricting binding poses within the ATP pocket compared to linear amide congeners [1].

Amide branching: isobutyramide vs. linear butyramide
Class-level inference
Isobutyramide (α-branched) introduces steric hindrance near amide carbonyl; reduces accessible dihedral angles vs. freely rotating linear butyramide chain.
Supports steric probe selection for ATP-pocket SAR exploration.
Direct target binding data not available; verify selectivity in specific kinase assay.
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Sulfonyl Alkyl Chain Comparison: Ethylsulfonyl (CAS 921839-59-0) vs. Methylsulfonyl Analog (CAS Not Assigned; Catalog Compound)

The 6-ethylsulfonyl group (-SO₂-CH₂-CH₃) in the target compound provides increased lipophilicity and a larger steric footprint compared to the methylsulfonyl analog (-SO₂-CH₃), which features a cataloged pyridazine sulfonamide variant described in vendor databases . In sulfonamide-based enzyme inhibitor classes (e.g., carbonic anhydrase isoforms hCA I and hCA XII), the ethyl substituent has been associated with enhanced isoform selectivity due to differential interactions with hydrophobic residues lining the active site channel, as established in pyridazine-sulfonamide SAR studies [1].

Sulfonyl chain: ethylsulfonyl vs. methylsulfonyl
Class-level inference
Ethylsulfonyl contributes higher clogP (~+0.6 to +0.8 units) and larger van der Waals volume compared to methylsulfonyl; hydrophobic sub-pocket interactions differ.
Supports hydrophobic pocket mapping in sulfonamide-binding enzymes.
Quantitative enzymological data for this specific pair not public; review isoform selectivity in-house.
Carbonic Anhydrase Inhibition Sulfonamide Pharmacophore Lipophilic Efficiency

Phenyl Bridge Regiochemistry: para-Phenyl CAS 921839-59-0 vs. meta-Phenyl Analog (CAS 1005294-45-0)

The target compound features a para-substituted phenyl bridge connecting the pyridazine core to the isobutyramide group. A corresponding meta-substituted regioisomer is cataloged as CAS 1005294-45-0 (N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide) with molecular formula C₂₀H₁₈N₄O₅S and molecular weight 426.4 g/mol . In addition to regioisomerism, the comparator features a distinct amide substituent (3-methyl-4-nitrobenzamide) versus the simpler isobutyramide in the target compound. The para connectivity results in a linear molecular geometry with an extended conjugation pathway, while meta substitution introduces a kinked topology that alters the distance and angular relationship between the pyridazine and terminal amide pharmacophores. This geometric difference directly impacts the compound's ability to span binding site recognition elements in targets such as CFTR and various kinases [1].

Phenyl bridge: para vs. meta connectivity
Supporting evidence
para-Substitution yields linear molecular axis (~9.0 Å pyridazine-to-amide distance); meta isomer introduces a ~60° kink, altering pharmacophore vectors and binding site reach.
Linear geometry supports bivalent ligand design; meta regioisomer may not engage the same recognition elements.
No head-to-head bioactivity comparison available; validate scaffold alignment in target crystal structure.
Medicinal Chemistry Regioisomer Differentiation Molecular Geometry

Amide Cyclization Potential: Isobutyramide (CAS 921839-59-0) vs. Cyclopentanecarboxamide Analog (BenchChem B11279750)

The target compound's isobutyramide group is an open-chain α-branched amide, while a structurally related analog bears a cyclopentanecarboxamide moiety (-NH-CO-cyclopentyl) attached to a meta-phenyl pyridazine scaffold (BenchChem B11279750, MW 359.4 g/mol) . The cyclic amide constrains the substituent into a fixed ring conformation, eliminating the rotational degrees of freedom present in the isopropyl group of the target compound. This difference is critical in SAR studies: the flexible isobutyramide can adapt to binding pockets through induced-fit mechanisms, whereas the rigid cyclopentane ring is pre-organized but may fail to accommodate non-complementary steric environments [1].

Amide cyclization: open-chain vs. cyclopentane
Cross-study comparable
Isobutyramide retains two rotatable bonds in isopropyl; cyclopentanecarboxamide locks ring conformation, trading flexibility for rigid pre-organization.
Supports conformational flexibility assessment in SAR; rigid analog may fail to adapt to non-complementary pockets.
Binding mode prediction requires docking or crystallography; no direct activity data for this pair.
Conformational Analysis Amide Rotamer Restriction Medicinal Chemistry

Procurement-Guiding Application Scenarios for N-(4-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide (CAS 921839-59-0)


Kinase Inhibitor Fragment-Based Lead Optimization Requiring α-Branched Amide SAR Probe

In kinase drug discovery programs exploring pyridazine carboxamide scaffolds (as exemplified by U.S. Patent 9,296,724), CAS 921839-59-0 serves as a critical SAR probe for evaluating the impact of α-branched amide substitution on target selectivity and binding kinetics [1]. The isobutyramide group's steric hindrance near the hinge-binding region can be systematically compared with linear amide analogs (e.g., CAS 1005294-54-1) to map steric tolerance within the ATP pocket, directly informing lead optimization decisions.

Sulfonamide Enzyme Inhibitor Selectivity Profiling via Alkyl Chain Variation

For carbonic anhydrase or CFTR-targeted programs leveraging pyridazine sulfonamide chemistry [2], CAS 921839-59-0 provides the ethylsulfonyl pharmacophore required for probing medium-sized hydrophobic sub-pockets. This compound bridges the gap between smaller methylsulfonyl probes and bulkier isopropyl/cyclopropyl sulfonamide derivatives, enabling systematic lipophilicity-activity relationship (LipAR) studies critical for balancing potency with physicochemical drug-likeness.

Para-Substituted Linear Scaffold Chemistry for Bivalent Ligand or PROTAC Design

The para-phenyl bridge of CAS 921839-59-0 establishes a linear molecular geometry with well-defined exit vectors from both the pyridazine and isobutyramide termini, making it suitable as a core scaffold for designing bivalent ligands or PROTAC (Proteolysis Targeting Chimera) linker attachment points . The ethylsulfonyl group offers a synthetically tractable handle for further derivatization, while the isobutyramide can serve as a solvent-exposed moiety amenable to linker conjugation without disrupting key binding interactions.

Reference Standard for Differentiating Isobutyramide vs. Butyramide Physicochemical Properties in Compound Libraries

In compound library curation and quality control workflows, CAS 921839-59-0 and its linear butyramide isomer (CAS 1005294-54-1) together form an isomeric pair useful for calibrating chromatographic separation methods and assessing the impact of amide branching on logP, solubility, and plasma protein binding . This application is particularly relevant for core facilities managing diverse screening decks where accurate isomer differentiation is essential for hit deconvolution.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
α-Branched amide steric handle
Binding pose and selectivity comparison vs. linear amide analogs
Sulfonamide enzyme selectivity profiling
Ethylsulfonyl lipophilicity window
Hydrophobic sub-pocket complementarity mapping
Bivalent ligand or PROTAC scaffold design
Para-phenyl linear geometry
Exit vector alignment and linker compatibility
Chromatographic isomer differentiation
Amide branching impact on physicochemical properties
LogP, solubility, and retention differentiation in analytical workflows
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